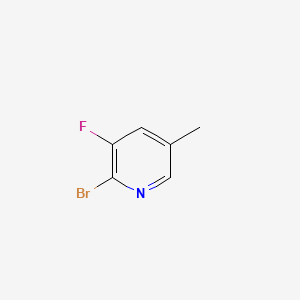

2-Bromo-3-fluoro-5-methylpyridine

描述

2-Bromo-3-fluoro-5-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 5 are substituted by bromine, fluorine, and methyl groups, respectively

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-5-methylpyridine typically involves the bromination and fluorination of 3-methylpyridine. One common method includes the following steps:

Bromination: 3-Methylpyridine is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反应分析

Types of Reactions: 2-Bromo-3-fluoro-5-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₆H₅BrFN

- Molecular Weight : 190.01 g/mol

- Physical Appearance : White to almost white solid

- Solubility : Soluble in methanol

- Melting Point : 57.0 - 61.0 °C

- Boiling Point : Approximately 207.8 °C

Scientific Research Applications

2-Bromo-3-fluoro-5-methylpyridine serves as a versatile building block in organic synthesis and has been utilized in various scientific research applications:

Pharmaceutical Development

- The compound is instrumental in synthesizing biologically active molecules, particularly anti-inflammatory and anticancer agents. Its ability to inhibit p38α MAPK has shown promise in reducing inflammatory cytokine release, suggesting potential therapeutic applications for inflammatory diseases .

Agrochemical Formulations

- It is used in the production of agrochemicals, including herbicides and pesticides. The incorporation of this compound enhances crop protection and yield, making it valuable for agricultural research .

Material Science

- The unique properties of this compound facilitate its use in developing specialty polymers and materials that exhibit chemical resistance and thermal stability .

Organic Synthesis Reagent

- As a reagent, it aids researchers in creating complex organic molecules necessary for various applications across different scientific disciplines .

The biological activities of this compound can be summarized as follows:

Case Study 1: Synthesis of p38α MAPK Inhibitors

An optimized synthesis pathway starting from this compound demonstrated an increase in yield from 3.6% to 29.4%, highlighting its utility in developing more potent therapeutic agents targeting inflammatory diseases.

Case Study 2: Antiviral Activity

Research has shown that derivatives of this compound exhibit significant antiviral activity against various pathogens. For instance, modifications to the pyridine structure have led to enhanced antiviral effects, indicating its potential in developing new antiviral drugs .

作用机制

The mechanism of action of 2-Bromo-3-fluoro-5-methylpyridine depends on its specific application. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired biaryl product . The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.

相似化合物的比较

- 2-Bromo-5-fluoro-3-methylpyridine

- 5-Bromo-2-fluoro-3-methylpyridine

- 3-Bromo-5-fluoropyridine-2-carboxylic acid

Comparison: 2-Bromo-3-fluoro-5-methylpyridine is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic routes and coupling reactions, making it a valuable compound in organic synthesis .

生物活性

2-Bromo-3-fluoro-5-methylpyridine (CAS Number: 34552-16-4) is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C6H5BrFN

- Molecular Weight : 190.01 g/mol

- Physical Appearance : White to almost white solid

- Solubility : Soluble in methanol

- Melting Point : 57.0 - 61.0 °C

- Boiling Point : Approximately 207.8 °C

This compound functions primarily as a building block in organic synthesis, with significant roles in various biochemical pathways:

- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics. This interaction is critical for understanding its potential toxicological implications in drug development.

- Inhibition Pathways : It serves as an inhibitor of specific enzymes, including p38α mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses. The synthesis of p38α MAPK inhibitors from this compound has been optimized, enhancing its biological efficacy.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, affecting cellular metabolism. It can influence the activity of kinases and phosphatases involved in signal transduction, thereby altering cellular responses.

Enzyme Inhibition Studies

A study demonstrated that this compound significantly inhibits p38α MAPK activity, leading to a substantial reduction in LPS-stimulated TNF-α release from human blood samples. This suggests potential applications in treating inflammatory diseases .

Case Study: Synthesis of Inhibitors

An optimized synthesis pathway for p38α MAPK inhibitors starting from this compound showed an increase in yield from 3.6% to 29.4% compared to previous methods. This improvement underscores the compound's utility in developing more potent therapeutic agents .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes, affecting drug metabolism. |

| Anti-inflammatory Properties | Acts as a p38α MAPK inhibitor, reducing inflammatory cytokine release. |

| Cellular Modulation | Influences kinase and phosphatase activities, impacting signal transduction. |

Research Findings and Applications

- Pharmaceutical Development : The compound's ability to inhibit key enzymes makes it a candidate for developing anti-inflammatory drugs and other therapeutic agents targeting metabolic pathways.

- Synthetic Chemistry : As a versatile building block, it facilitates the synthesis of complex organic molecules, including biologically active compounds with potential applications in various fields such as agrochemicals and dyes.

- Toxicological Assessments : Its interactions with cytochrome P450 enzymes highlight the need for careful evaluation during drug development processes to assess potential toxic effects on drug metabolism.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-3-fluoro-5-methylpyridine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via halogenation of pre-functionalized pyridine derivatives. For example, bromination of 3-fluoro-5-methylpyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ yields the target compound. Reaction optimization should focus on temperature (60–80°C), stoichiometry (1.1–1.3 eq. NBS), and reaction time (6–12 hrs) to minimize di-substitution byproducts .

- Key Characterization : Confirm regioselectivity via ¹H/¹³C NMR (e.g., downfield shifts for Br and F substituents) and GC-MS to verify purity >95% .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocol : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. Use PPE (gloves, goggles) due to skin/eye irritation risks (Hazard Classifications: Skin Irrit. 2, Eye Irrit. 2). Neutralize spills with sodium bicarbonate .

Q. What analytical techniques are critical for verifying the structure and purity of this compound?

- Analytical Workflow :

- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to distinguish F/Br electronic effects.

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity.

- Elemental Analysis : Validate Br/F content via combustion analysis (±0.3% tolerance) .

Advanced Research Questions

Q. How does the electronic interplay between bromine and fluorine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing F group activates the pyridine ring toward oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the methyl group at C5 may reduce yields. DFT calculations (B3LYP/6-31G*) predict higher activation barriers for C3-F vs. C2-Br substitution .

- Optimization : Use bulky ligands (e.g., SPhos) to mitigate steric effects and enhance catalytic turnover .

Q. What strategies address regioselectivity challenges during functionalization of this compound?

- Case Study : Phosphonylation with triethyl phosphite (P(OEt)₃) at 120°C selectively replaces Br at C2, leaving F at C3 intact. Monitor progress via ³¹P NMR to detect intermediate phosphorane species .

- Alternative Routes : For C3-F substitution, employ transition-metal fluoride complexes (e.g., CuF₂) under microwave irradiation (150°C, 30 min) .

Q. How can computational modeling guide the design of derivatives based on this scaffold?

- In Silico Tools :

- Molecular Dynamics : Simulate substituent effects on binding affinity (e.g., docking studies with kinase targets).

- SAR Analysis : Use QSAR models to predict bioactivity of analogs (e.g., replacing Br with I or CF₃) .

属性

IUPAC Name |

2-bromo-3-fluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTPYXPSXKTDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543215 | |

| Record name | 2-Bromo-3-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34552-16-4 | |

| Record name | 2-Bromo-3-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。